molecular formula C24H27FN2O3S B2487155 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 931330-04-0

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No. B2487155
CAS RN: 931330-04-0
M. Wt: 442.55
InChI Key: OPEGIXFYSZKIPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, where the choice of reactants, catalysts, and conditions can significantly influence the yield and purity of the final product. For compounds similar to 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, one-pot synthesis methods have been explored, offering efficient pathways to construct quinoline derivatives (Lu & Shi, 2007). These methods often involve the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, producing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, is characterized by the presence of a heterocyclic quinoline core, which significantly influences their chemical behavior and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise structure and conformation of these compounds, revealing details such as ring conformations and substituent positioning, which are crucial for understanding their reactivity and potential applications (Wang et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their complex reactivity patterns. For instance, reactions involving cycloadditions with sulfinyl dipolarophiles have been employed to synthesize pyrrolo[2,1-a]isoquinoline derivatives, highlighting the synthetic versatility of quinoline cores in accessing diverse heterocyclic frameworks (García Ruano et al., 2011). These reactions often proceed with high regio- and stereoselectivity, enabling the precise modification of the quinoline scaffold for targeted applications.

Scientific Research Applications

Synthesis and Antiviral Activity

This compound is synthesized for potential antiviral applications. For instance, Ivashchenko et al. (2014) synthesized compounds related to this structure, focusing on antiviral activity against viruses like influenza A and hepatitis C. However, the synthesized compounds showed limited activity against these viruses (Ivashchenko et al., 2014).

Antibacterial Agents

Johnson et al. (1989) explored the antibacterial potential of similar compounds. They synthesized 1,2-dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase, indicating potential as antibacterial agents (Johnson et al., 1989).

Antibacterial Drugs for Respiratory Pathogens

Odagiri et al. (2018) designed and synthesized compounds including this structure to develop potent antibacterial drugs for respiratory infections. They showed significant in vitro antibacterial activity against pathogens like MRSA and E. coli (Odagiri et al., 2018).

Activity Against Mycobacterium Tuberculosis

Guerrini et al. (2013) synthesized new fluoroquinolones, including compounds with structures related to the queried chemical. These were tested against Mycobacterium tuberculosis, showing promising activity (Guerrini et al., 2013).

Synthesis and Antimicrobial Study

Patel et al. (2010) studied the synthesis of fluoroquinolone-based compounds, including structures akin to the queried chemical, for antimicrobial applications. These compounds demonstrated significant antifungal and antibacterial activities (Patel et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without more specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. This could lead to new applications in fields like medicine or materials science .

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-4-7-27-15-23(31(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-8-5-6-9-26/h10-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEGIXFYSZKIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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